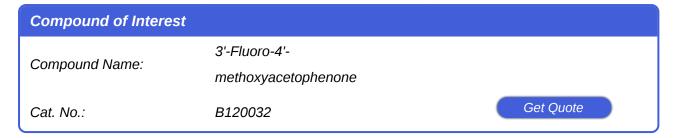




Technical Guide: 3'-Fluoro-4'methoxyacetophenone for Research and **Development**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Fluoro-4'methoxyacetophenone, a key building block in synthetic and medicinal chemistry. It details its commercial availability, physicochemical properties, and established experimental protocols for its synthesis and primary applications.

Introduction

3'-Fluoro-4'-methoxyacetophenone (CAS No. 455-91-4) is a fluorinated aromatic ketone that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring both a fluorine atom and a methoxy group, enhances its reactivity and makes it a valuable precursor for the synthesis of a wide range of bioactive molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of the fluorine atom is particularly significant in medicinal chemistry, as its incorporation into drug candidates can improve pharmacokinetic properties such as metabolic stability and bioavailability.[3]

The primary application of **3'-Fluoro-4'-methoxyacetophenone** is in the synthesis of chalcones, which are α,β -unsaturated ketones.[4] These compounds are known to be precursors for flavonoids and exhibit a broad spectrum of pharmacological activities.[4]



Commercial Availability and Supplier Specifications

3'-Fluoro-4'-methoxyacetophenone is readily available from a variety of commercial chemical suppliers. The typical purity offered is ≥98%, with some suppliers providing higher purity grades (≥99%). It is generally supplied as a white to off-white or yellowish solid.[3][5] Below is a summary of prominent suppliers and their typical product specifications.

Supplier	Purity	Available Quantities	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Sigma- Aldrich	≥99%	1g, 5g, 25g	455-91-4	C ₉ H ₉ FO ₂	168.17
Apollo Scientific	≥98%	5g, 25g, 100g	455-91-4	C9H9FO2	168.17
Ossila	>98%	1g, 5g	455-91-4	C ₉ H ₉ FO ₂	168.17
TCI America	>98.0% (GC)	5g, 25g	455-91-4	C ₉ H ₉ FO ₂	168.17
Chem-Impex	≥98% (GC)	5g, 10g, 25g, 50g	455-91-4	C9H9FO2	168.17
Oakwood Chemical	98%+	250mg, 1g, 5g, 25g	455-91-4	C9H9FO2	168.17
Biosynth	Not Specified	Inquire	455-91-4	C ₉ H ₉ FO ₂	168.16

Physicochemical Properties

A summary of the key physicochemical properties of **3'-Fluoro-4'-methoxyacetophenone** is provided below.



Property	Value	Reference(s)	
Appearance	White to off-white crystalline powder	[5]	
Melting Point	90-94 °C	[3][5]	
Boiling Point	148 °C at 20 mmHg	[2]	
Molecular Weight	168.17 g/mol	[2]	
Molecular Formula	C ₉ H ₉ FO ₂	[2]	

Experimental Protocols Synthesis of 3'-Fluoro-4'-methoxyacetophenone via Friedel-Crafts Acylation

The most common method for the synthesis of **3'-Fluoro-4'-methoxyacetophenone** is the Friedel-Crafts acylation of 2-fluoroanisole with acetic anhydride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[6][7] While a specific detailed protocol for this exact reaction is not readily available in the searched literature, a representative procedure can be constructed based on general Friedel-Crafts acylation protocols for similar substrates.[6][8][9]

Disclaimer: This is a representative protocol and should be adapted and optimized by a qualified chemist. All necessary safety precautions must be taken.

Materials:

- 2-Fluoroanisole
- Acetic anhydride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated

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- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ice
- Standard laboratory glassware for anhydrous reactions (round-bottom flask, addition funnel, condenser)
- Magnetic stirrer

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
- To the flask, add anhydrous aluminum chloride (1.1 1.5 equivalents) and suspend it in anhydrous dichloromethane.
- Cool the suspension to 0 °C in an ice/water bath.[8]
- In the addition funnel, prepare a solution of acetic anhydride (1.0 1.1 equivalents) in anhydrous dichloromethane.
- Add the acetic anhydride solution dropwise to the stirred AlCl₃ suspension over a period of 10-15 minutes, maintaining the temperature at 0 °C.[8]
- Following the addition of acetic anhydride, add a solution of 2-fluoroanisole (1.0 equivalent)
 in anhydrous dichloromethane dropwise from the addition funnel over 15-20 minutes,
 keeping the internal temperature below 5 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.



[8][9]

- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield 3'-Fluoro-4'-methoxyacetophenone as a solid.

Synthesis of Chalcones via Claisen-Schmidt Condensation

3'-Fluoro-4'-methoxyacetophenone is a key reactant in the Claisen-Schmidt condensation to produce chalcones.[4][10] This base-catalyzed reaction involves the condensation of an acetophenone derivative with an aromatic aldehyde.[11]

Materials:

- 3'-Fluoro-4'-methoxyacetophenone
- A substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, isovanillin)
- Ethanol or Methanol
- Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 40-60% w/v)
- Dilute hydrochloric acid (HCl)
- Distilled water
- Ice



- Standard laboratory glassware
- Magnetic stirrer

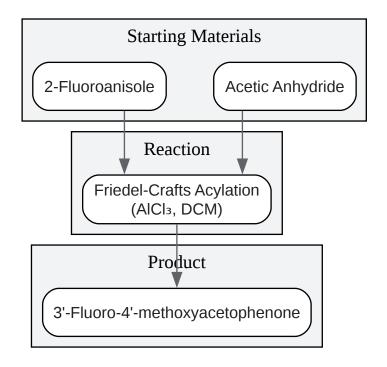
Procedure:

- In a round-bottom flask or beaker, dissolve equimolar amounts of 3'-Fluoro-4'methoxyacetophenone and the desired substituted aromatic aldehyde in a minimal amount
 of ethanol or methanol with stirring.[10][12]
- Cool the mixture in an ice bath.
- Slowly add the aqueous NaOH or KOH solution dropwise to the stirred reaction mixture. A
 color change is typically observed.[12]
- Continue stirring the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the aldehyde. Monitor the reaction progress by TLC.[11]
- Upon completion, pour the reaction mixture into a beaker containing crushed ice.[12]
- Acidify the mixture by slowly adding dilute HCl until the solution is acidic, which will cause the chalcone product to precipitate.[10][12]
- Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- Wash the solid product with cold distilled water until the washings are neutral to pH paper.
 [11]
- Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol to obtain the pure chalcone.[11]

Visualized Workflows Synthesis of 3'-Fluoro-4'-methoxyacetophenone

The following diagram illustrates the general synthetic pathway for **3'-Fluoro-4'-methoxyacetophenone**.





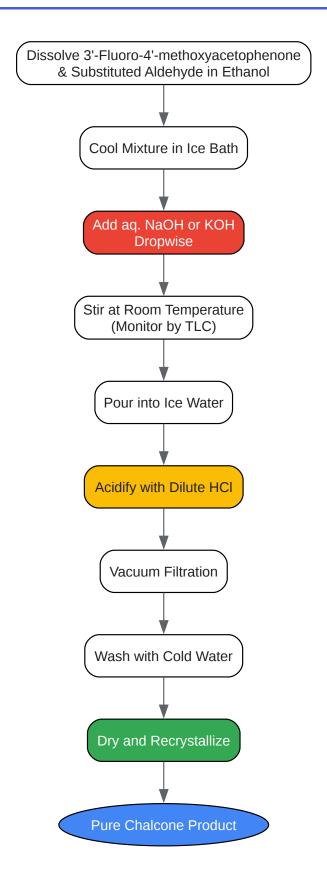
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Caption: Friedel-Crafts synthesis of 3'-Fluoro-4'-methoxyacetophenone.

Chalcone Synthesis Workflow

This diagram outlines the experimental workflow for the synthesis of chalcones using **3'-Fluoro-4'-methoxyacetophenone**.





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Caption: Workflow for Claisen-Schmidt chalcone synthesis.



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